![molecular formula C15H20N2O B2428410 N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide CAS No. 2361657-20-5](/img/structure/B2428410.png)
N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide, commonly known as MPMP, is a chemical compound that has been widely used in scientific research. MPMP is a member of the family of synthetic cannabinoids, which are compounds that bind to the same receptors in the brain as the active ingredient in marijuana. However, unlike marijuana, MPMP is a synthetic compound that has been specifically designed for research purposes.
Mécanisme D'action
The mechanism of action of MPMP is not fully understood, but it is believed to work by binding to the same receptors in the brain as marijuana. Specifically, MPMP binds to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding activates various signaling pathways in the brain, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPMP are complex and varied. Some of the effects of MPMP include changes in heart rate, blood pressure, and body temperature. MPMP has also been shown to affect the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, MPMP has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPMP in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, MPMP has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using MPMP in lab experiments is that it is a relatively new compound, and its long-term effects on the body are not fully understood.
Orientations Futures
There are several future directions for research involving MPMP. One area of research is the development of new drugs that target the endocannabinoid system. MPMP has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, future research could focus on the long-term effects of MPMP on the body, as well as the development of new synthetic cannabinoids that are more potent and selective than MPMP.
Méthodes De Synthèse
The synthesis of MPMP involves several steps, including the reaction of 3-(pyrrolidin-1-yl)benzaldehyde with methylamine and propen-2-ol. The resulting product is then purified using various techniques, including chromatography and recrystallization. The synthesis of MPMP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MPMP has been used in a variety of scientific research applications, including the study of the endocannabinoid system and the development of new drugs for the treatment of various diseases. MPMP has been shown to bind to the same receptors in the brain as marijuana, which makes it a useful tool for studying the effects of cannabinoids on the body.
Propriétés
IUPAC Name |
N-methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-15(18)16(2)12-13-7-6-8-14(11-13)17-9-4-5-10-17/h3,6-8,11H,1,4-5,9-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOQVNDZRCKPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N2CCCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


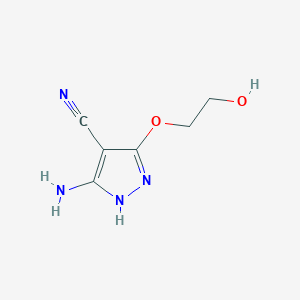
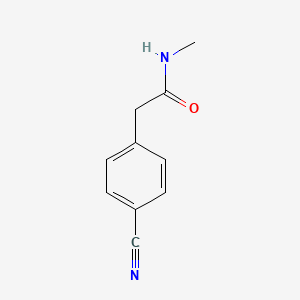

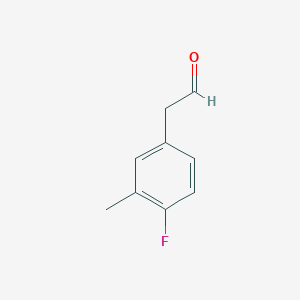
![2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2428341.png)
![N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428342.png)
![3-{8-[(Butylmethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B2428344.png)
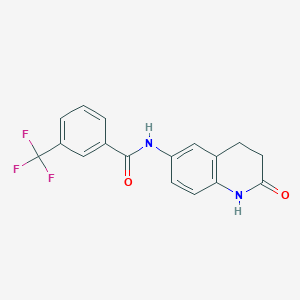
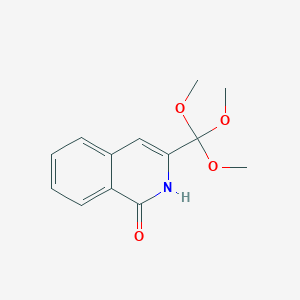

![4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride](/img/structure/B2428348.png)
![tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate](/img/structure/B2428349.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2428350.png)